molecular formula C5H11NO B1618446 N,2-Dimethylpropanamide CAS No. 2675-88-9

N,2-Dimethylpropanamide

Cat. No.: B1618446
CAS No.: 2675-88-9
M. Wt: 101.15 g/mol
InChI Key: IXHFNEAFAWRVCF-UHFFFAOYSA-N
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Description

N,2-Dimethylpropanamide: is an organic compound with the molecular formula C5H11NO. It is also known by other names such as N-Methyl-2-methylpropanamide and N-Methylisobutyramide . This compound is a type of amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N).

Preparation Methods

Synthetic Routes and Reaction Conditions: N,2-Dimethylpropanamide can be synthesized through the reaction of dimethylamine with propionyl chloride. The process involves dissolving dimethylamine in an organic solvent to prepare a dimethylamine solution with a mass fraction of 20-45%. The temperature of the solution is maintained between -10°C to 25°C. Propionyl chloride is then added to the solution, and the mixture is heated to 40-80°C. The reaction is allowed to proceed for 2-8 hours, after which the product is purified .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N,2-Dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,2-Dimethylpropanamide is used as a solvent and reagent in organic synthesis. It is particularly useful in the preparation of zeolites with specific morphologies .

Biology and Medicine: In biological research, this compound is used to study the conformational equilibria of solvent molecules in the coordination sphere of metal ions . It also serves as a model compound for studying the behavior of amides in biological systems.

Industry: This compound is used in the production of polymers and other high-performance materials. It acts as a solvent and reaction medium in various industrial processes .

Comparison with Similar Compounds

Uniqueness: N,2-Dimethylpropanamide is unique due to its specific structural arrangement, where one methyl group is attached to the nitrogen atom and another to the carbon atom adjacent to the carbonyl group. This unique structure influences its reactivity and coordination properties, making it distinct from other similar compounds .

Properties

IUPAC Name

N,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4(2)5(7)6-3/h4H,1-3H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHFNEAFAWRVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278373
Record name N,2-Dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2675-88-9
Record name N-Methylisobutyramide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,2-Dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methylisobutyramide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL8MHT8MD9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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